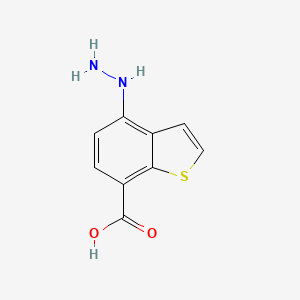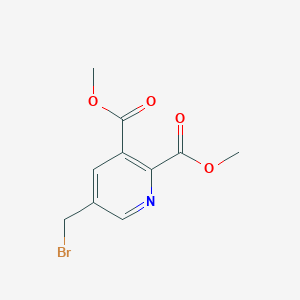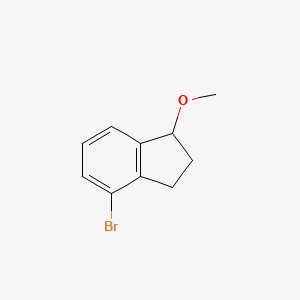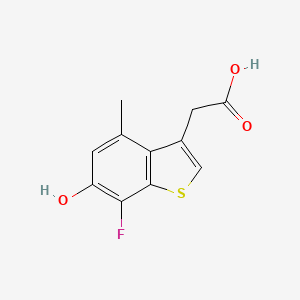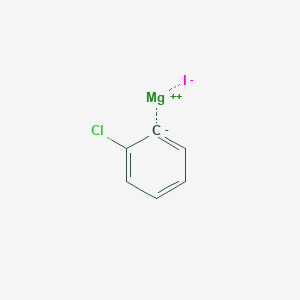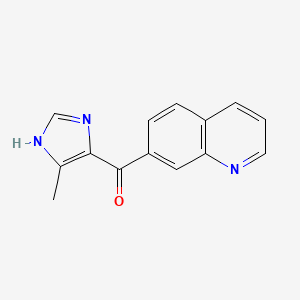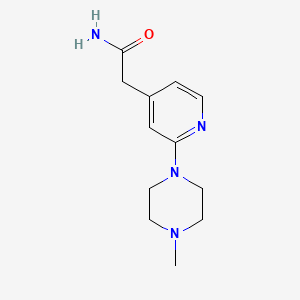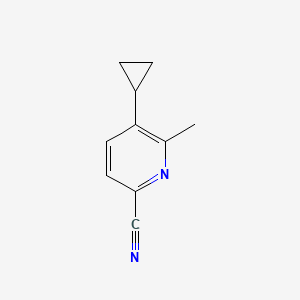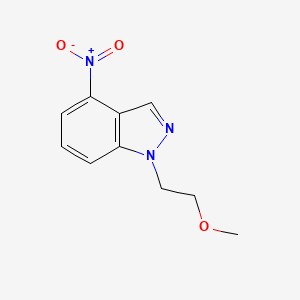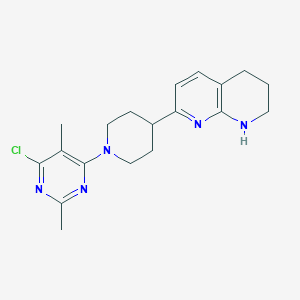
7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a complex heterocyclic compound This compound is notable for its unique structure, which includes a naphthyridine core, a piperidine ring, and a pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multi-step reactions. One common approach is the multicomponent reaction (MCR) strategy, which efficiently generates complex molecular architectures. For instance, the synthesis of 1,8-naphthyridines can be achieved through the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble Ir catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of various biochemical pathways, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often have comparable chemical reactivity and applications.
Pyrimidine derivatives: These compounds are widely studied for their medicinal properties.
Uniqueness
What sets 7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine apart is its combination of these three distinct moieties, which endows it with a unique set of chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler analogs.
Propiedades
Fórmula molecular |
C19H24ClN5 |
|---|---|
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
7-[1-(6-chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C19H24ClN5/c1-12-17(20)22-13(2)23-19(12)25-10-7-14(8-11-25)16-6-5-15-4-3-9-21-18(15)24-16/h5-6,14H,3-4,7-11H2,1-2H3,(H,21,24) |
Clave InChI |
BZLJBQKHEVVRLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N=C1Cl)C)N2CCC(CC2)C3=NC4=C(CCCN4)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



